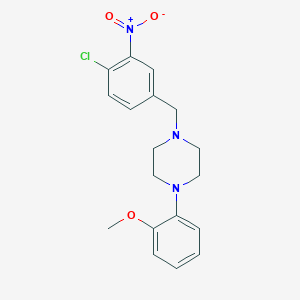
N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as FMPS, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood. However, it has been suggested that N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exerts its anticancer activity by inhibiting the activity of CA IX, which is involved in the regulation of pH in cancer cells. N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been reported to inhibit the growth of fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to exhibit anticancer activity by inhibiting the activity of CA IX, which is involved in the regulation of pH in cancer cells. N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been reported to inhibit the growth of fungi by disrupting their cell wall synthesis. In addition, N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to exhibit anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to exhibit potent anticancer, anti-inflammatory, and antifungal activities. However, the limitations of N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide include its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide could focus on its potential therapeutic applications in cancer, inflammation, and fungal infections. Further studies could also investigate the mechanism of action of N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide and its interactions with other enzymes and proteins. Additionally, the development of N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide analogs with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Synthesis Methods
N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be synthesized using different methods, including the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with 1,3-dimethyl-1H-pyrazole-4-amine in the presence of a base, such as triethylamine. Another method involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been reported to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in several types of cancer, making it a potential target for cancer therapy.
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S/c1-8-4-5-10(13)6-11(8)15-19(17,18)12-7-16(3)14-9(12)2/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPWPAUTVJNSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6112041.png)
![3-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6112047.png)

![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride](/img/structure/B6112058.png)
![1-(2-chlorobenzyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6112061.png)
![N-(4-bromophenyl)-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B6112070.png)
![5-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6112085.png)
![2,2-dimethyl-N-{5-methyl-3-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]-2-thienyl}propanamide](/img/structure/B6112090.png)
![ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate](/img/structure/B6112095.png)
![1-(2,3-difluorobenzyl)-3-{[(2-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6112108.png)
![3-bromo-4-hydroxy-5-methoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6112113.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6112118.png)

![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6112147.png)